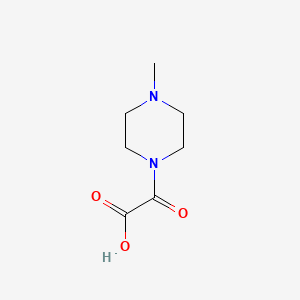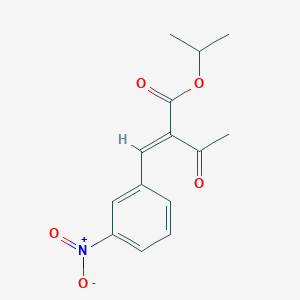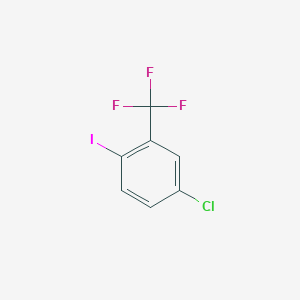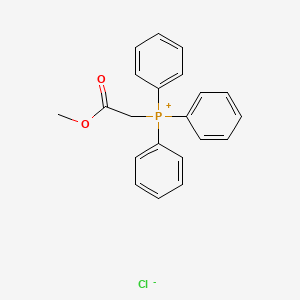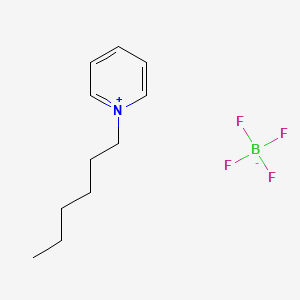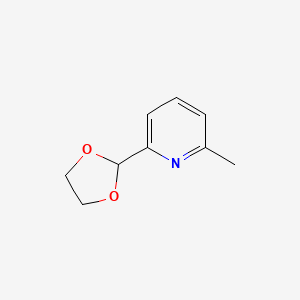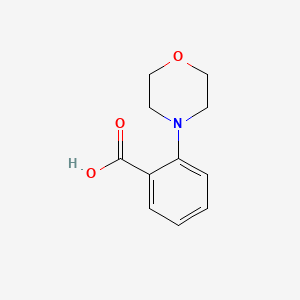
2-Morpholinobenzoic acid
Overview
Description
2-Morpholinobenzoic acid (2-MBA) is an organic compound that is used in a variety of scientific research applications. It is a versatile compound that can be used in a number of different ways, and has been the subject of extensive research.
Scientific Research Applications
Anti-Proliferative Activity in Cancer Research
2-Morpholinobenzoic acid has been studied for its potential as an anti-cancer agent. It targets phosphatidylcholine-specific phospholipase C (PC-PLC) , an enzyme associated with cancer development and metastasis. In a study, 141 analogues of 2-morpholinobenzoic acid were synthesized and evaluated for their ability to inhibit PC-PLC and their anti-proliferative activity . The original compounds were found to be optimal for inhibiting PC-PLC, while those containing hydroxamic acids showed the best anti-proliferative activity .
Enhancing Nitric Oxide (NO) Delivery
Derivatives of 2-morpholinobenzoic acid with nitric oxide (NO) donating groups have exhibited significantly improved anti-proliferative activity. This supports a literary link between PC-PLC and NO, suggesting that these compounds could be used to enhance NO delivery in therapeutic applications .
Photo-affinity Probes for Enzyme Isolation
A photo-affinity probe based on 2-morpholinobenzoic acid was synthesized and found to still inhibit PC-PLC significantly. This probe may have future applications in the isolation of human PC-PLC, which could be valuable for further research into the enzyme’s role in cancer and other diseases .
CYP1 Enzyme Inhibition
2-Morpholinobenzoic acid-related compounds have been investigated for their ability to inhibit CYP1 enzymes. These enzymes are known to metabolize pro-carcinogenic xenobiotics into their mutagenic forms and are implicated in cancer development and chemotherapy resistance. A lead compound, 53a, showed selective CYP1 inhibition and potent anti-proliferative activity .
Synthesis and Biological Evaluation
The synthesis process of 2-morpholinobenzoic acid and its analogues is crucial for evaluating their biological activity. The detailed synthesis methods allow for the creation of a wide range of derivatives, which can then be tested for various biological activities .
Chemical Properties and Storage
2-Morpholinobenzoic acid is a light-yellow to yellow powder or crystal with a molecular weight of 207.23. It should be stored sealed and at room temperature to maintain its stability and purity .
Safety and Handling
When handling 2-morpholinobenzoic acid, it’s important to note its safety information. It has been classified with a GHS07 pictogram and a warning signal word. Hazard statements include harmful if swallowed, and precautionary statements advise wearing protective gloves and eye protection .
Mechanism of Action
Target of Action
The primary target of 2-Morpholinobenzoic acid is phosphatidylcholine-specific phospholipase C (PC-PLC), a regulatory enzyme associated with cancer development and metastasis in various cancer cell lines .
Biochemical Pathways
The inhibition of PC-PLC by 2-Morpholinobenzoic acid affects the downstream activation of NF-κB, a nuclear transcription factor responsible for transcribing genes related to oncogenic traits, such as proliferation, angiogenesis, metastasis, and cancer cell survival .
Pharmacokinetics
The compound’s ability to inhibit pc-plc suggests that it is able to reach its target within the cell, indicating some degree of bioavailability .
Result of Action
The result of 2-Morpholinobenzoic acid’s action is a decrease in the proliferation of cancer cells. This is achieved through the inhibition of PC-PLC, leading to a reduction in the activation of NF-κB and subsequently, a decrease in the transcription of oncogenic genes .
properties
IUPAC Name |
2-morpholin-4-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-11(14)9-3-1-2-4-10(9)12-5-7-15-8-6-12/h1-4H,5-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBUJTVBAXQIKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380186 | |
| Record name | 2-Morpholinobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholinobenzoic acid | |
CAS RN |
42106-48-9 | |
| Record name | 2-Morpholinobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(morpholin-4-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do 2-morpholinobenzoic acid derivatives interact with PC-PLC and what are the downstream effects of this interaction?
A1: While the exact mechanism of action for 2-morpholinobenzoic acid derivatives on PC-PLC is not fully elucidated in the provided research [], these compounds are identified as PC-PLC inhibitors. [] Inhibiting PC-PLC disrupts the downstream signaling cascade, which would normally lead to the activation of NF-κB. [] NF-κB is a crucial transcription factor involved in regulating various genes associated with cancer progression, such as those promoting proliferation, angiogenesis, metastasis, and cell survival. [] By hindering NF-κB activation, these compounds aim to suppress the growth and spread of cancer cells. []
Q2: How does the incorporation of a nitric oxide (NO) donating group impact the anti-proliferative activity of 2-morpholinobenzoic acid derivatives?
A2: The research highlights that incorporating an NO-donating motif, specifically a secondary benzylamine group, significantly enhances the anti-proliferative activity of 2-morpholinobenzoic acid derivatives. [] These NO-releasing derivatives demonstrated increased potency against MDA-MB-231 and HCT116 cancer cell lines compared to their parent compounds lacking the NO-donating moiety. [] This enhanced activity is attributed to the ability of NO to independently suppress NF-κB activity, creating a synergistic effect with PC-PLC inhibition and further hindering cancer cell proliferation. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


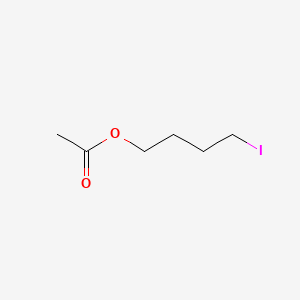

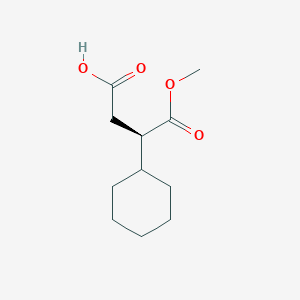

![2-Chloro-6-fluorobenzo[d]thiazole](/img/structure/B1586690.png)
